molecular formula C12H12N2O2S B1403953 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid CAS No. 1550325-40-0

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid

Cat. No.: B1403953
CAS No.: 1550325-40-0
M. Wt: 248.3 g/mol
InChI Key: QESMHCHZKZQTCY-UHFFFAOYSA-N
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Description

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2S . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H12N2O2S . The molecular weight of this compound is 248.30564 .

Scientific Research Applications

Immunological Activity

Studies have shown that derivatives of thiazole carboxylic acid exhibit promising immunological activities. For instance, new amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant effects on the humoral immune response and delayed type hypersensitivity reaction to sheep red blood cells (SRBCs) in vivo (Lipnicka et al., 2005). Similarly, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been synthesized and analyzed for their immunological activity, revealing effects in the humoral immune response and delayed type hypersensitivity reaction in a mouse model, as well as in the proliferative response of splenocytes to T-cell and B-cell mitogens in vitro (Lipnicka & Zimecki, 2007).

Antibacterial Activity

The synthesis and biological evaluation of derivatives containing the thiazole carboxylic acid moiety have also focused on their antibacterial properties. For example, derivatives with good in vivo activity have been identified, prompting further synthesis and characterization to assess their antimicrobial activity, which showed moderate to good results (Babu et al., 2016).

Catalysis and Material Science

In the field of materials science, the electrocatalytic activity of counter electrodes for dye-sensitized solar cells (DSSCs) has been evaluated. A study introduced a stable and low-temperature counter electrode based on acid-functionalized multiwalled carbon nanotubes (MWCNT-COOH) that exhibited superb electrocatalytic activity toward the regeneration of various electrolytes, demonstrating the versatility and potential application of thiazole derivatives in renewable energy technologies (Hilmi et al., 2014).

Synthesis and Structural Studies

Derivatives of thiazole carboxylic acid have been synthesized and studied for their structural, electronic, and spectroscopic properties using various analytical techniques. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in more complex chemical reactions and product development (Singh et al., 2019).

Safety and Hazards

The safety data sheet for 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid is not available in the search results . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances in a laboratory setting until more specific safety information is available.

Properties

IUPAC Name

5-methyl-2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-5-9(6-4-7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESMHCHZKZQTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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